N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Overview
Description
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C7H17N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine typically involves the alkylation of 4-methylpiperazine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows: [ \text{4-methylpiperazine} + \text{ethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
- 2-(4-methylpiperazin-1-yl)ethanamine
- 1-ethylpiperazine
- N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
Comparison: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJARRZJYPSUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442017 | |
Record name | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-12-1 | |
Record name | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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